N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a benzothiazole moiety linked to the piperidine core and a methoxypyridazine substituent. This structure is characteristic of compounds designed for targeted interactions with enzymes or receptors, leveraging the benzothiazole group for π-π stacking and hydrogen bonding, while the methoxy group on pyridazine may enhance solubility and metabolic stability .
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-25-16-7-6-15(21-22-16)23-10-8-12(9-11-23)17(24)20-18-19-13-4-2-3-5-14(13)26-18/h2-7,12H,8-11H2,1H3,(H,19,20,24) |
InChI Key |
BRQVNKQSOBGRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methoxypyridazine Synthesis: The methoxypyridazine moiety can be synthesized by reacting a suitable pyridazine derivative with methanol under acidic or basic conditions.
Piperidine Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The benzothiazole and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular pathways and mechanisms.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research might focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyridazine rings may bind to active sites, altering the function of the target molecule. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on molecular formula.
Key Structural and Functional Differences
Benzothiazole vs. Benzodiazol-2-one Derivatives Compound 35 in contains a benzodiazol-2-one core with a bromo substituent and methylpyridine group.
Methoxypyridazine vs. Pyridazine-Oxo/Pyrazine Derivatives The target’s 6-methoxypyridazine contrasts with the pyridazine-oxo group in ’s compound (3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile).
Piperidine-Carboxamide vs. Piperazine-Ketone Derivatives
- lists compounds like 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, which replaces the carboxamide with a ketone-linked piperazine. This modification likely alters target selectivity, as carboxamides are better hydrogen-bond acceptors .
Substituent Effects on Bioactivity
- The furoyl group in ’s compound introduces a heterocyclic acyl moiety, which may enhance lipophilicity but reduce target specificity compared to the methoxypyridazine in the target compound .
- SARS-CoV-2 inhibitors in , such as (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, highlight the role of aromatic substituents (naphthalene) in viral protease binding, whereas the target’s benzothiazole may favor kinase or receptor interactions .
Pharmacokinetic and Physicochemical Considerations
- Molecular Weight and Solubility : The target compound’s molecular weight (~408) is intermediate, balancing solubility and membrane permeability. Higher-weight analogs like the 452.62 Da compound in may face bioavailability challenges .
- Metabolic Stability : Methoxy groups (as in the target) generally resist oxidative metabolism better than methyl or ethyl substituents (e.g., 6-methylbenzothiazole in ) .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure, which incorporates a piperidine ring along with benzothiazole and methoxypyridazine moieties. This unique arrangement suggests significant potential for various biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C16H16N4OS
- Molecular Weight : 304.39 g/mol
- Functional Groups : Carboxamide, Benzothiazole, Methoxypyridazine
This compound's structural features contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with benzothiazole moieties have been linked to anticancer properties. Studies suggest that the presence of the benzothiazole ring enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The methoxypyridazine component is associated with antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Enzyme Inhibition : The carboxamide functional group is known for its role in enzyme inhibition, which can be crucial in therapeutic contexts where modulation of enzyme activity is desired.
Understanding the mechanism of action of this compound involves examining its interactions with biological targets. Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in cancer progression and microbial resistance.
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that this compound can induce significant apoptotic cell death. For instance, research involving breast cancer cell lines showed a dose-dependent response where higher concentrations resulted in increased apoptosis rates .
- Microbial Assays : Antimicrobial testing against strains such as Candida auris revealed that derivatives of this compound could effectively inhibit growth, suggesting potential applications in treating resistant infections .
Comparative Analysis
To further illustrate the biological activity of this compound, a comparison with structurally related compounds is helpful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-benzothiazolyl)-piperidine | Benzothiazole ring, piperidine | Anticancer |
| 6-Methoxypyridazine derivatives | Pyridazine ring | Antimicrobial |
| 4-Carboxamides of pyridine | Carboxamide group | Enzyme inhibition |
This table highlights how the unique combination of moieties in this compound may enhance its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
